2-[[4-[(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]acetic acid
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Overview
Description
2-[[4-[(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclohexyl group, a pyrazole ring, and a benzoyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone.
Introduction of the cyclohexyl group: This step involves the alkylation of the pyrazole ring with a cyclohexyl halide.
Formation of the benzoyl group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Coupling with aminoacetic acid: The final step involves coupling the benzoyl derivative with aminoacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and benzoyl groups.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives at the benzoyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[[4-[(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]acetic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[[4-[(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]propionic acid
- 2-[[4-[(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]butyric acid
Uniqueness
Compared to similar compounds, 2-[[4-[(3-Cyclohexyl-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]acetic acid may exhibit unique properties due to the presence of the acetic acid moiety. This can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further study.
Properties
IUPAC Name |
2-[[4-[(3-cyclohexyl-1-methylpyrazole-4-carbonyl)amino]benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-24-12-16(18(23-24)13-5-3-2-4-6-13)20(28)22-15-9-7-14(8-10-15)19(27)21-11-17(25)26/h7-10,12-13H,2-6,11H2,1H3,(H,21,27)(H,22,28)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKDLDZTSDLPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCC2)C(=O)NC3=CC=C(C=C3)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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